molecular formula C11H10O4 B12902046 4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde CAS No. 92132-91-7

4-(Furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde

Cat. No.: B12902046
CAS No.: 92132-91-7
M. Wt: 206.19 g/mol
InChI Key: SSANUYXFMPOACI-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . The compound features a furan ring attached to a cyclohexane ring with two ketone groups and an aldehyde group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: 4-(furan-2-yl)-2,6-dioxocyclohexanecarboxylic acid

    Reduction: 4-(furan-2-yl)-2,6-dihydroxycyclohexanecarbaldehyde

    Substitution: Halogenated or nitrated derivatives of the furan ring

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(furan-2-yl)-2,6-dioxocyclohexanecarbaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

92132-91-7

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-(furan-2-yl)-2,6-dioxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C11H10O4/c12-6-8-9(13)4-7(5-10(8)14)11-2-1-3-15-11/h1-3,6-8H,4-5H2

InChI Key

SSANUYXFMPOACI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(C1=O)C=O)C2=CC=CO2

Origin of Product

United States

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